molecular formula C13H20N6O3S B8417246 6-(3-(1-Methyl-4-piperazinylsulfonyl)-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-80-9

6-(3-(1-Methyl-4-piperazinylsulfonyl)-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B8417246
M. Wt: 340.40 g/mol
InChI Key: AXMBAQJRNUNDKN-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

In 10 ml of dimethylformamide was suspended 0.21 g of 60% sodium hydride in oil followed by addition of 1.12 g of 3-(1-methyl-4-piperazinylsulfonyl)-1-propanol and the mixture was stirred under reduced pressure at room temperature for 75 minutes. Then, 0.773 g of 6-chloro[1,2,4]triazolo[1,5-b]pyridazine was added and the mixture was further stirred at room temperature for 1.5 hours. Following addition of 40 ml of ice water, the reaction mixture was saturated with sodium chloride. The aqueous layer was extrated with tetrahydrofuran and the extrat was dried over magnesium sulfate. The solvent was then distilled off under reduced pressure and the residue was subjected to silica gel column chromatography, elution being carried out with dichloromethane-methanol (10:1). The fractions containing the desired product were pooled and concentrated to provide 1.032 g of the title compound. m.p. 140°-141° C.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
0.773 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([S:10]([CH2:13][CH2:14][CH2:15][OH:16])(=[O:12])=[O:11])[CH2:6][CH2:5]1.Cl[C:18]1[CH:19]=[CH:20][C:21]2[N:22]([N:24]=[CH:25][N:26]=2)[N:23]=1.[Cl-].[Na+]>CN(C)C=O.O1CCCC1>[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([S:10]([CH2:13][CH2:14][CH2:15][O:16][C:18]2[CH:19]=[CH:20][C:21]3[N:22]([N:24]=[CH:25][N:26]=3)[N:23]=2)(=[O:12])=[O:11])[CH2:6][CH2:5]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
CN1CCN(CC1)S(=O)(=O)CCCO
Step Three
Name
Quantity
0.773 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)N=CN2
Step Four
Name
ice water
Quantity
40 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under reduced pressure at room temperature for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 1.5 hours
Duration
1.5 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extrat was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
WASH
Type
WASH
Details
the residue was subjected to silica gel column chromatography, elution
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)CCCOC=1C=CC=2N(N1)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.032 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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